molecular formula C10H11BrO B580206 7-(2-Bromoethyl)-2,3-dihydro-1-benzofuran CAS No. 1598271-92-1

7-(2-Bromoethyl)-2,3-dihydro-1-benzofuran

Cat. No.: B580206
CAS No.: 1598271-92-1
M. Wt: 227.101
InChI Key: OCHPXTOKLPCABD-UHFFFAOYSA-N
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Description

7-(2-Bromoethyl)-2,3-dihydro-1-benzofuran is a high-value chemical building block with the CAS Number 127264-14-6, molecular formula C10H11BrO, and a molecular weight of 227.10 . This compound features a 2,3-dihydrobenzofuran core, a privileged scaffold in medicinal chemistry known for its wide range of pharmacological activities . The 2-bromoethyl side chain at the 7-position is a critical functional handle, making this reagent a versatile intermediate for the design and synthesis of novel bioactive molecules through further substitution and coupling reactions. Researchers are increasingly interested in benzofuran derivatives for developing new anticancer agents . The bromoethyl substituent is particularly valuable in this context, as it can be used to incorporate the benzofuran scaffold into larger, more complex structures that interact with cellular targets. The presence of a bromine atom can enhance the compound's binding affinity through the formation of halogen bonds, a interaction that is often leveraged to improve the potency and selectivity of potential drug candidates . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. It should be handled by qualified professionals in a laboratory setting. For safe handling, refer to the supplied Safety Data Sheet. This product is typically stored in a dark place under an inert atmosphere at room temperature to maintain its stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-(2-bromoethyl)-2,3-dihydro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c11-6-4-8-2-1-3-9-5-7-12-10(8)9/h1-3H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCHPXTOKLPCABD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=CC=C2CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthetic Methodologies for the Preparation of 7 2 Bromoethyl 2,3 Dihydro 1 Benzofuran

Retrosynthetic Analysis of 7-(2-Bromoethyl)-2,3-dihydro-1-benzofuran

A retrosynthetic analysis of the target molecule, this compound, reveals several logical bond disconnections that inform potential forward synthetic strategies. The most apparent disconnections are at the C-Br bond and the ether linkage of the dihydrofuran ring.

Scheme 1: Key Retrosynthetic Disconnections

Disconnection of the C-Br bond: This leads to the precursor 7-(2-hydroxyethyl)-2,3-dihydro-1-benzofuran. This strategy falls under the category of functional group interconversion on a pre-formed dihydrobenzofuran ring system.

Disconnection of the dihydrofuran ring: This approach involves the formation of the heterocyclic ring as a key step. This can be achieved through intramolecular cyclization of a suitably substituted phenol (B47542). nih.govwiley.com A key precursor for this strategy would be a phenol with an ortho-allyl group (for subsequent cyclization) and a meta-bromoethyl group.

These primary retrosynthetic pathways pave the way for the various precursor-based synthetic approaches discussed in the following sections.

Precursor-Based Synthesis Approaches

The synthesis of this compound can be approached from several angles, primarily revolving around the strategic introduction of the bromoethyl group either before or after the formation of the dihydrobenzofuran core.

Strategies Utilizing Substituted 2,3-Dihydro-1-benzofuran Derivatives

This approach focuses on the late-stage introduction of the bromoethyl functionality onto a pre-existing 2,3-dihydro-1-benzofuran scaffold. A logical precursor is 7-(2-hydroxyethyl)-2,3-dihydro-1-benzofuran. The synthesis of this precursor could be envisioned through a Friedel-Crafts acylation of 2,3-dihydro-1-benzofuran with acetyl chloride to yield 7-acetyl-2,3-dihydro-1-benzofuran, followed by reduction of the acetyl group to a hydroxyethyl (B10761427) group. Subsequent bromination of the primary alcohol would furnish the target compound. The position of the halogen on the benzofuran (B130515) ring is a critical determinant of its biological activity, and standard bromination reactions are often employed for this purpose. nih.gov

Another route to a 7-substituted precursor involves the Claisen rearrangement of an appropriately substituted allyl ether. researchgate.net For instance, starting from a phenol that already contains a protected hydroxyethyl group at the meta-position, allylation followed by Claisen rearrangement and cyclization could yield the desired 7-substituted dihydrobenzofuran.

Approaches Involving Directed Ortho-Metalation and Electrophilic Quenching on Benzofuran Systems

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. cdnsciencepub.com In the context of synthesizing the target molecule, one could start with a 2,3-dihydro-1-benzofuran bearing a directing metalation group (DMG) at a suitable position. For instance, a carbamate (B1207046) group can act as a DMG to direct lithiation to the ortho position. cdnsciencepub.com

A potential synthetic sequence could involve the protection of the oxygen in 2,3-dihydro-1-benzofuran as a DMG, followed by directed lithiation at the 7-position. Quenching this lithiated species with ethylene (B1197577) oxide would introduce a 2-hydroxyethyl group at the desired position. Subsequent conversion of the hydroxyl group to a bromide, for example using PBr₃ or CBr₄/PPh₃, would yield this compound. The use of highly hindered amide bases like TMPMgCl•LiCl has been shown to effect efficient directed metallation of electron-poor heteroarenes. harvard.edu

Cyclization-Based Syntheses of the Dihydrobenzofuran Moiety Preceded by Bromination Strategies

This strategy involves the construction of the dihydrobenzofuran ring from an acyclic precursor that already contains the bromoethyl side chain. A common method for the synthesis of 2,3-dihydrobenzofurans is the intramolecular cyclization of ortho-allylphenols. nih.govnih.gov

A plausible route would begin with a commercially available phenol bearing a bromoethyl group at the meta-position. This phenol would then be allylated at the hydroxyl group to form an allyl ether. Subsequent thermal or metal-catalyzed Claisen rearrangement would move the allyl group to the ortho position, yielding a 2-allyl-3-(2-bromoethyl)phenol. rsc.orgorganic-chemistry.org Finally, intramolecular cyclization, which can be promoted by various catalysts, would form the dihydrofuran ring and afford the target molecule. rsc.orgorganic-chemistry.org A variety of catalysts, including those based on palladium, rhodium, and iron, have been employed for such cyclizations. rsc.org

A patent from 1968 describes a multi-step synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol (B74064) starting from 2-hydroxyacetophenone, which involves rearrangement and cyclization of an ether intermediate. google.com A similar logic could be applied by starting with a phenol already containing the bromoethyl group.

Organocatalytic Activation of Brominating Agents for 2-Bromoethyl Installation

Organocatalysis has emerged as a powerful strategy in modern organic synthesis. For the final step of converting a precursor like 7-(2-hydroxyethyl)-2,3-dihydro-1-benzofuran to the target bromo-compound, an organocatalytic approach could offer mild and selective conditions.

While direct organocatalytic bromination of an unactivated alkyl side chain on an arene is challenging, the bromination of the benzylic position of alkyl arenes has been achieved using organocatalysts. researchgate.net More relevantly, organocatalytic methods for the asymmetric α-bromination of aldehydes and ketones are well-established, often utilizing chiral amines as catalysts. nih.gov Although not a direct application, the principles of activating a brominating agent like N-bromosuccinimide (NBS) could potentially be adapted for the conversion of the hydroxyethyl group to a bromoethyl group, possibly through an oxidation-bromination sequence.

Optimization of Reaction Conditions and Yields in this compound Preparation

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key reactions in the synthesis of this compound, such as the Williamson ether synthesis for precursor formation and the cyclization step, are highly sensitive to various parameters.

For the synthesis of dihydrobenzofuran neolignans via oxidative coupling, a study optimized conditions and found that silver(I) oxide was an efficient oxidant and acetonitrile (B52724) was a good solvent, providing a balance between conversion and selectivity. scielo.brchemrxiv.org Such optimization studies provide valuable insights for the cyclization step in the proposed syntheses.

The Williamson ether synthesis, a potential step in preparing precursors, can be optimized by careful selection of base, solvent, and temperature. numberanalytics.com Microwave-assisted synthesis has also been shown to significantly reduce reaction times and improve yields for this reaction. sacredheart.edu

Below are interactive tables summarizing optimization data for related reactions, which can serve as a starting point for the synthesis of the target molecule.

Table 1: Optimization of Oxidative Coupling for Dihydrobenzofuran Synthesis scielo.br
EntryOxidant (equiv.)SolventTime (h)Conversion (%)Selectivity (%)
1Ag₂O (0.5)Benzene (B151609)/Acetone2032.794.0
2Ag₂O (0.5)Acetonitrile429.593.1
3Ag₂CO₃ (0.5)Acetonitrile415.285.5
4AgOAc (0.5)Acetonitrile410.179.8
Table 2: Optimization of Williamson Ether Synthesis nih.gov
EntryBase (equiv.)SolventTemperature (°C)Yield (%)
1NaH (1.5)THF2565
2NaH (1.8)Ether2575
3KOt-Bu (1.5)DMF055
4Cs₂CO₃ (2.0)Acetonitrile8070

Selectivity Considerations in the Synthesis of this compound

The construction of this compound presents notable challenges in controlling both regioselectivity and stereoselectivity. The placement of the bromo and ethyl groups at the 7-position of the benzofuran core, as well as the formation of the dihydrofuran ring, must be precisely managed.

The regiochemical outcome of electrophilic substitution reactions on the 2,3-dihydrobenzofuran (B1216630) scaffold is a critical factor. The synthesis of the target molecule likely involves two key steps where regioselectivity is crucial: the introduction of a substituent at the 7-position and the formation of the dihydrofuran ring.

One common strategy for the synthesis of benzofuran derivatives involves the cyclization of an appropriately substituted phenol. oregonstate.edu In such cases, the regioselectivity of the cyclization is highly dependent on the substitution pattern of the starting phenol. oregonstate.edu For instance, in intramolecular Friedel-Crafts type reactions, cyclization of an α-phenoxycarbonyl compound with an unsubstituted ortho position often leads to the sterically less-hindered product. oregonstate.edu To achieve substitution at the 7-position, one would need to start with a precursor that directs cyclization to the desired position, or where other positions are blocked.

Another key reaction is the introduction of the ethyl group, which can be achieved through Friedel-Crafts acylation followed by reduction. The regioselectivity of Friedel-Crafts acylation on the 2,3-dihydrobenzofuran ring is influenced by the directing effects of the existing substituents. The ether oxygen of the dihydrofuran ring is an activating group and directs ortho and para. In the case of an unsubstituted 2,3-dihydrobenzofuran, acylation would likely occur at the 5- or 7-position. The presence of other substituents would further influence the position of acylation. eurekaselect.com

The bromination of the aromatic ring also requires careful control. Direct bromination of a substituted 2,3-dihydrobenzofuran could lead to a mixture of products. Regioselective bromination can be achieved by controlling the reaction conditions and the nature of the brominating agent. researchgate.net For example, electrochemical bromination of benzofuran can be directed to afford specific bromo-substituted products by an adequate choice of solvents and bromide salts. researchgate.net

The table below summarizes the regioselectivity observed in related electrophilic substitution and cyclization reactions, highlighting the challenges in achieving the desired 7-substituted product.

Reaction TypeSubstrateReagents and ConditionsMajor Product(s)Minor Product(s)Reference
Friedel-Crafts Type Cyclizationα-Phenoxycarbonyl compound (unsubstituted ortho positions)Acid catalyst3,6-disubstituted benzofuran3,4-disubstituted benzofuran oregonstate.edu
Friedel-Crafts Acetylation2-AcetylanthraceneAcCl, AlCl₃ in 1,2-C₂H₄Cl₂1,6- and 1,7-diacetylanthracene (kinetically controlled)- eurekaselect.com
Friedel-Crafts Acetylation2-AcetylanthraceneAcCl, AlCl₃ in nitrobenzene2,7-diacetylanthracene (thermodynamically controlled)- eurekaselect.com
Electrochemical BrominationBenzofuranNH₄Br in AcOH/H₂O (100/1)5-bromobenzofuran- researchgate.net
Electrochemical BrominationBenzofuranNH₄Br in AcOH/H₂O (100/1), 4 F/mol5,7-dibromobenzofuran- researchgate.net

This table presents data from related systems to illustrate general principles of regioselectivity.

To synthesize this compound with high regioselectivity, a potential strategy would involve the synthesis of a 7-substituted 2,3-dihydrobenzofuran precursor. This could be achieved through a multi-step sequence starting from a commercially available substituted phenol or by employing modern catalytic methods that allow for site-selective C-H functionalization. organic-chemistry.org

While the target molecule, this compound, itself is not chiral if the dihydrofuran ring is unsubstituted, stereochemical control can become a critical aspect if substituents are introduced at the 2 or 3-positions of the dihydrofuran ring during the synthesis. The development of stereodivergent and enantioselective methods for the synthesis of 2,3-disubstituted dihydrobenzofurans has been a significant area of research. researchgate.net

For instance, one-pot rhodium-catalyzed C-H functionalization/organocatalyzed oxa-Michael addition cascade reactions have been developed to enable the stereodivergent synthesis of a variety of 2,3-disubstituted dihydrobenzofurans with high levels of stereoselectivity. researchgate.net By choosing the appropriate combination of chiral catalysts, it is possible to access all possible stereoisomers of the products. researchgate.net

Furthermore, highly enantioselective palladium-catalyzed reactions have been employed to synthesize chiral substituted 2,3-dihydrobenzofurans. organic-chemistry.org These methods often provide excellent regio- and enantiocontrol. organic-chemistry.org

In the context of synthesizing this compound, if any of the synthetic intermediates possess stereocenters on the dihydrofuran ring, the use of such stereoselective methods would be crucial to ensure the desired stereochemical outcome. The table below illustrates the high levels of stereoselectivity that can be achieved in the synthesis of related 2,3-dihydrobenzofuran derivatives.

Reaction TypeCatalyst SystemSubstratesProduct TypeStereoselectivityReference
C-H Functionalization/Oxa-Michael AdditionRhodium and OrganocatalystBenzamides and α,β-unsaturated esters2,3-disubstituted dihydrobenzofuransHigh diastereoselectivity and enantioselectivity researchgate.net
Heck/Tsuji-Trost ReactionPd/TY-Phoso-bromophenols and 1,3-dienesChiral substituted 2,3-dihydrobenzofuransExcellent regio- and enantiocontrol organic-chemistry.org
Intramolecular Asymmetric AdditionChiral ligand/metal complexAryl halides and unactivated ketonesChiral 3-hydroxy-2,3-dihydrobenzofuransGood yields and excellent enantioselectivities organic-chemistry.org

This table showcases examples of stereoselective syntheses of related compounds, highlighting the potential for stereochemical control.

While the final target molecule may be achiral, the principles of stereochemical control are vital for the synthesis of a wide range of analogous compounds and for ensuring the purity of intermediates where stereoisomers could arise.

Elucidation of Reactivity and Mechanistic Pathways of 7 2 Bromoethyl 2,3 Dihydro 1 Benzofuran

Nucleophilic Substitution Reactions Involving the Bromoethyl Moiety

The 2-bromoethyl group is a primary alkyl halide, which makes the carbon atom bonded to the bromine an electrophilic center and highly susceptible to nucleophilic substitution reactions. iitk.ac.in These reactions are fundamental for introducing a wide variety of functional groups by displacing the bromide ion, which is a good leaving group. gatech.edu

Due to the unhindered nature of the primary carbon bearing the bromine, 7-(2-bromoethyl)-2,3-dihydro-1-benzofuran readily undergoes bimolecular nucleophilic substitution (SN2) reactions. wikipedia.orglasalle.edu The SN2 mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group, resulting in an inversion of configuration at the reaction center. wikipedia.orglasalle.eduucsb.edu The rate of this reaction is dependent on the concentration of both the substrate and the attacking nucleophile. ucsb.edu A variety of nucleophiles can be employed to synthesize a diverse range of derivatives.

Nitrogen Nucleophiles : Reagents such as ammonia (B1221849), primary and secondary amines, and azide (B81097) ions serve as effective nitrogen nucleophiles. gatech.eduwikipedia.org Their reaction with the bromoethyl moiety leads to the formation of the corresponding primary amines, secondary amines, tertiary amines, and alkyl azides, respectively.

Sulfur Nucleophiles : Thiolates (RS⁻) are particularly potent nucleophiles and react efficiently to displace the bromide, yielding thioethers (sulfides). gatech.edu

Oxygen Nucleophiles : Anionic oxygen nucleophiles like hydroxide (B78521) and alkoxides react to form alcohols and ethers. wikipedia.org Neutral oxygen nucleophiles such as water and alcohols are weaker but can also participate in substitution, typically under conditions that favor the reaction. gatech.edunih.gov

Carbon Nucleophiles : The cyanide ion (CN⁻) is an effective carbon nucleophile that extends the carbon chain by one, producing a nitrile. gatech.edu This nitrile can be further hydrolyzed to a carboxylic acid or reduced to a primary amine, highlighting the synthetic utility of this transformation.

Nucleophile TypeExample NucleophileResulting Functional GroupProduct Class
NitrogenAmmonia (NH₃)-CH₂CH₂NH₂Primary Amine
NitrogenAzide (N₃⁻)-CH₂CH₂N₃Alkyl Azide
SulfurThiolate (RS⁻)-CH₂CH₂SRThioether
OxygenHydroxide (OH⁻)-CH₂CH₂OHAlcohol
OxygenAlkoxide (RO⁻)-CH₂CH₂OREther
CarbonCyanide (CN⁻)-CH₂CH₂CNNitrile

The carbon-bromine bond in this compound can be converted into a carbon-metal bond, generating highly reactive organometallic intermediates that are powerful nucleophiles and strong bases. wikipedia.orgfishersci.com

Grignard Reagents : The reaction of the parent compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields the corresponding Grignard reagent. researchgate.netgoogle.com The formation of these reagents can be complex, with evidence suggesting the involvement of radical intermediates. researchgate.netunp.edu.ar The resulting organomagnesium compound is a potent nucleophile, widely used in synthesis to form new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, and esters.

Organolithium Compounds : Organolithium reagents, which are generally more reactive than their Grignard counterparts, can be prepared from this compound. libretexts.org This can be achieved either by direct reaction with lithium metal or through a metal-halogen exchange reaction with an alkyllithium compound like n-butyllithium. wikipedia.orglibretexts.orgpsu.edu Research on related dihalo-dihydrobenzofurans has shown that lithium-halogen exchange can be highly regioselective, with the halogen at the 7-position being preferentially exchanged. psu.edu These organolithium intermediates are invaluable in organic synthesis for their ability to react with a broad spectrum of electrophiles. wikipedia.orgfishersci.fr

The carbon-bromine bond has a relatively low bond dissociation energy (approximately 66 kcal/mol) and can undergo homolytic cleavage upon exposure to heat, UV light, or radical initiators. libretexts.org This process, known as homolysis, breaks the bond symmetrically, with each atom retaining one of the bonding electrons, thereby generating a bromine radical and a carbon-centered radical. pressbooks.pub

This initiation is the first step in radical chain reactions. libretexts.org The resulting 7-(2-ethyl-radical)-2,3-dihydro-1-benzofuran intermediate is highly reactive and can participate in various subsequent processes, such as hydrogen atom abstraction or coupling reactions. nih.gov Furthermore, the C-Br bond can be cleaved via single electron transfer (SET) from potent electron donors or on the surface of certain metals, a process that is also implicated in the mechanism of Grignard reagent formation. researchgate.netresearchgate.net

Electrophilic Aromatic Substitution on the Dihydrobenzofuran Core

The aromatic ring of the dihydrobenzofuran core is the second major site of reactivity. As a substituted benzene (B151609) derivative, its reactivity towards electrophiles is governed by the electronic effects of its substituents.

Substituents on an aromatic ring influence its reactivity in electrophilic aromatic substitution (EAS) by either donating or withdrawing electron density. libretexts.org Electron-donating groups (EDGs) increase the nucleophilicity of the ring, making it more reactive than benzene, and are thus termed "activating groups". idc-online.comyoutube.com Conversely, electron-withdrawing groups (EWGs) decrease electron density and are called "deactivating groups". idc-online.comassets-servd.host

In this compound, the aromatic ring is influenced by two key substituents:

The Fused Dihydrofuran Ring : The ether oxygen atom at position 1 possesses lone pairs of electrons that can be donated into the aromatic π-system via resonance. This resonance donation is a powerful activating effect. pixel-online.netmasterorganicchemistry.com

The 7-Alkyl Group : The bromoethyl group at position 7 is an alkyl substituent. Alkyl groups are weak activators, donating electron density primarily through an inductive effect. idc-online.commasterorganicchemistry.com

Since both the ether linkage and the alkyl side chain are activating groups, the aromatic ring of this compound is considered activated and thus undergoes electrophilic aromatic substitution more readily than benzene. libretexts.orgyoutube.com

The position of electrophilic attack on a substituted benzene ring is directed by the existing substituents. youtube.com Activating groups are known to be ortho, para-directors, meaning they direct the incoming electrophile to the positions adjacent (ortho) and opposite (para) to themselves. libretexts.orglibretexts.org

The regioselectivity for this compound is determined by the combined influence of its two activating groups:

The ether oxygen at position 1 is a strong activator and directs electrophilic attack to its ortho (position 7) and para (position 5) positions. Since position 7 is already occupied, its primary directing influence is towards position 5 . libretexts.org

The alkyl group at position 7 is a weaker activator and directs to its ortho (position 6) and para (position 4) positions.

When multiple activating groups are present, the directing effect of the more powerful activator typically dominates the regiochemical outcome. masterorganicchemistry.com In this case, the strong resonance donation from the ether oxygen is the controlling factor. Therefore, electrophilic aromatic substitution is predicted to occur predominantly at position 5 , which is electronically favored by the strongest activating group and is sterically accessible. This prediction is based on the analysis of resonance structures of the arenium ion intermediate, where attack at the ortho and para positions relative to the oxygen allows for an additional resonance structure that delocalizes the positive charge onto the oxygen atom, providing significant stabilization. libretexts.orgyoutube.com

EAS ReactionReagentsElectrophile (E⁺)Predicted Major Product
NitrationHNO₃, H₂SO₄NO₂⁺5-Nitro-7-(2-bromoethyl)-2,3-dihydro-1-benzofuran
HalogenationBr₂, FeBr₃Br⁺5-Bromo-7-(2-bromoethyl)-2,3-dihydro-1-benzofuran
SulfonationFuming H₂SO₄SO₃This compound-5-sulfonic acid
Friedel-Crafts AcylationCH₃COCl, AlCl₃CH₃CO⁺1-(this compound-5-yl)ethan-1-one

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

The 7-bromo substituent on the dihydrobenzofuran ring is a key functional handle for constructing more complex molecules through various palladium- and copper-catalyzed cross-coupling reactions. These transformations are fundamental in medicinal chemistry and materials science for building carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed reaction for forming C-C bonds between organohalides and organoboron compounds. Although specific studies on this compound are not extensively documented, the reactivity of the aryl bromide moiety can be predicted based on well-established precedents for other aryl bromides. The reaction is valued for its mild conditions, functional group tolerance, and the commercial availability of a vast library of boronic acids and esters. mdpi.com

The catalytic cycle typically involves three key steps:

Oxidative Addition: A Pd(0) catalyst oxidatively adds to the C-Br bond of the benzofuran (B130515) ring to form a Pd(II) intermediate. The C-Br bond is generally more susceptible to oxidative addition than C-Cl bonds. wikipedia.org

Transmetalation: A boronic acid or ester, activated by a base, transfers its organic group to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

This methodology allows for the coupling of the 7-position of the dihydrobenzofuran with a variety of aryl, heteroaryl, alkyl, and alkenyl groups. mdpi.comnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

ParameterTypical Reagents/ConditionsRole
Palladium CatalystPd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with phosphine (B1218219) ligandsCatalyzes the C-C bond formation
Boron ReagentAr-B(OH)₂, HetAr-B(OH)₂, R-B(OR')₂Source of the new organic substituent
BaseK₂CO₃, Cs₂CO₃, K₃PO₄, NaOAcActivates the boron reagent for transmetalation
SolventDioxane/H₂O, Toluene, DMFSolubilizes reactants and facilitates the reaction
Temperature80-120 °CProvides energy to overcome activation barriers

The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing a dual catalytic system of palladium and copper. acs.org This reaction is instrumental for introducing alkynyl moieties, which are versatile intermediates for further transformations, including the synthesis of substituted benzofurans and other heterocycles. nih.govnih.gov The mechanism proceeds through a palladium cycle similar to the Suzuki coupling and a copper cycle that generates a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex. acs.org

For this compound, the Sonogashira coupling would enable the direct attachment of a substituted alkyne at the 7-position. The reaction is typically carried out under mild, basic conditions, making it compatible with a range of functional groups. rsc.org

Table 2: General Conditions for Sonogashira Coupling of Aryl Bromides

ParameterTypical Reagents/ConditionsRole
Palladium CatalystPdCl₂(PPh₃)₂, Pd(OAc)₂, Pd₂(dba)₃Primary catalyst for the coupling cycle
Copper Co-catalystCuIActivates the alkyne
AlkyneR-C≡CH (Aryl, Alkyl, Silyl protected)Source of the alkynyl group
BaseEt₃N, piperidine, DIPAActs as both base and often as a solvent
SolventTHF, DMF, TolueneReaction medium

The Heck reaction (or Mizoroki-Heck reaction) is a palladium-catalyzed process that forms a C-C bond between an aryl halide and an alkene, resulting in a substituted alkene. thieme-connect.com This reaction would allow for the vinylation of the 7-position of the dihydrobenzofuran ring. The established mechanism involves oxidative addition of the aryl bromide to a Pd(0) center, followed by alkene coordination, migratory insertion, and subsequent β-hydride elimination to release the product and regenerate the catalyst. rsc.org

The regioselectivity of the addition to the alkene is influenced by steric and electronic factors, and the stereochemistry of the product is typically trans. The reaction conditions often require elevated temperatures and a base to neutralize the hydrogen bromide formed during the cycle. rsc.orgrsc.org

Table 3: Typical Conditions for Heck Reaction with Aryl Bromides

ParameterTypical Reagents/ConditionsRole
Palladium CatalystPd(OAc)₂, Pd₂(dba)₃Catalyst for the C-C bond formation
LigandPPh₃, P(o-tol)₃Stabilizes the palladium catalyst
AlkeneStyrene, acrylates, acrylonitrileCoupling partner
BaseEt₃N, NaOAc, K₂CO₃HX scavenger
SolventDMF, NMP, Acetonitrile (B52724), TolueneHigh-boiling polar aprotic solvents are common

Beyond the core C-C coupling reactions, the aryl bromide in this compound is a substrate for other important transformations.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling aryl halides with primary or secondary amines. wikipedia.orglibretexts.org It is a premier method for synthesizing aryl amines, which are prevalent in pharmaceuticals. nih.govorganic-chemistry.org The reaction requires a palladium catalyst, a phosphine ligand (often a sterically hindered biarylphosphine), and a strong base like sodium tert-butoxide. The direct coupling of ammonia or its equivalents is also possible to yield primary anilines. wikipedia.org

Palladium-Catalyzed Cyanation: The introduction of a nitrile group (–CN) can be achieved by reacting the aryl bromide with a cyanide source, such as KCN, NaCN, or Zn(CN)₂. acs.orgnih.govnih.gov This reaction is valuable as the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. Catalyst poisoning by cyanide ions can be a challenge, requiring specific ligands and conditions to achieve high yields. nih.govrsc.org

Stille Coupling: This reaction couples the aryl halide with an organotin compound (organostannane) and is highly versatile due to the stability of the tin reagents. wikipedia.orgorganic-chemistry.org While effective, the toxicity of the organotin reagents and byproducts is a significant drawback. organic-chemistry.orglibretexts.org

Copper-Catalyzed Reactions: Copper catalysts, often used in Ullmann-type reactions, can also mediate the coupling of the aryl bromide with nucleophiles like alcohols, thiols, and amines, sometimes under milder conditions or with different selectivity compared to palladium systems. mdpi.com

Cyclization Reactions Triggered by the 2-Bromoethyl Group

The 2-bromoethyl side chain is an excellent electrophilic handle for intramolecular cyclization reactions to form fused heterocyclic systems. The primary mechanism involves the intramolecular nucleophilic attack on the carbon atom bearing the bromine, displacing the bromide ion in an S_N2-type fashion. This strategy is a powerful tool for building polycyclic scaffolds. thieme-connect.com

For cyclization to occur, a nucleophilic center must be present elsewhere in the molecule, positioned to allow for the formation of a thermodynamically stable 5-, 6-, or 7-membered ring. This nucleophile could be introduced through a prior reaction (e.g., a cross-coupling reaction at the 7-position) or by modification of the starting material. For example, if a hydroxyl or amino group were installed on a substituent coupled to the 7-position, it could subsequently cyclize onto the bromoethyl chain. This two-step sequence involving a cross-coupling followed by an intramolecular alkylation is a common strategy in heterocyclic synthesis. mdpi.com

A plausible synthetic pathway could involve:

Functionalization: Introduction of a nucleophilic group (e.g., -OH, -NH₂, -SH) onto the molecule, for instance, via a coupling reaction at the 7-position.

Intramolecular Cyclization: Treatment with a non-nucleophilic base promotes the intramolecular attack of the nucleophile onto the bromoethyl side chain, leading to the formation of a new fused ring.

This approach allows for the synthesis of complex, rigid structures that are of interest in medicinal chemistry and materials science. nih.gov

7 2 Bromoethyl 2,3 Dihydro 1 Benzofuran As a Key Intermediate and Synthon in Complex Molecular Assembly

Role in Convergent and Divergent Synthetic Strategies

The structure of 7-(2-bromoethyl)-2,3-dihydro-1-benzofuran is well-suited for both convergent and divergent synthetic strategies, which are cornerstones of modern organic synthesis for building molecular complexity.

In a convergent synthesis , different fragments of a target molecule are prepared separately and then joined together in the later stages of the synthesis. This compound can serve as a key building block representing a significant portion of a larger molecule. The bromoethyl group allows for facile coupling with another molecular fragment. For instance, the bromine atom can be displaced by a nucleophile, such as an amine or a thiol, present on another synthetic intermediate. This approach is exemplified in the synthesis of various benzofuran (B130515) derivatives where different side chains are introduced to a pre-formed benzofuran core. nih.gov

Conversely, in a divergent synthesis , a common intermediate is used to generate a library of structurally related compounds. This compound is an ideal starting point for such a strategy. The reactive bromoethyl group can be transformed into a variety of other functional groups. For example, nucleophilic substitution with different amines would yield a series of amine derivatives. Elimination of hydrogen bromide would generate a vinyl group, which could then undergo a range of reactions such as Heck coupling, epoxidation, or polymerization. This allows for the rapid generation of a diverse set of molecules from a single, common precursor, which is particularly useful in drug discovery and materials science.

Precursor for Advanced Dihydrobenzofuran-Containing Heterocyclic Systems

The this compound scaffold can be elaborated into more complex heterocyclic systems through reactions involving the bromoethyl side chain and potentially the aromatic ring. The bromoethyl group is a prime site for introducing new rings via alkylation reactions.

A prominent example of this strategy, albeit with the isomeric 5-(2-bromoethyl)-2,3-dihydrobenzofuran, is the synthesis of Darifenacin, a selective M3 muscarinic receptor antagonist used to treat overactive bladder. In this synthesis, the bromoethyl derivative is condensed with (S)-2,2-diphenyl-2-pyrrolidin-3-yl-acetamide in the presence of a base like potassium carbonate. The nucleophilic secondary amine of the pyrrolidine (B122466) ring displaces the bromide to form a new carbon-nitrogen bond, thus coupling the two heterocyclic systems.

Table 1: Synthesis of a Darifenacin precursor via N-alkylation

Reactant 1Reactant 2ReagentsSolventConditionsProduct
5-(2-bromo-ethyl)-2,3-dihydro-benzofuran(S)-2,2-diphenyl-2-pyrrolidin-3-yl-acetamideK₂CO₃Acetonitrile (B52724)Reflux, 2h(S)-2-{1-[2-(2,3-Dihydro-benzofuran-5-yl)-ethyl]-pyrrolidin-3-yl}-2,2-diphenyl-acetamide

This reaction highlights the utility of the bromoethyl functionality in constructing larger, more complex molecules by linking different heterocyclic cores. Similar transformations could be envisaged for the 7-bromoethyl isomer to generate novel compounds with potential biological activity.

Applications in the Construction of Bridged and Polycyclic Architectures

The creation of bridged and polycyclic frameworks is a significant challenge in synthetic chemistry, leading to molecules with unique three-dimensional structures and properties. While specific examples utilizing this compound are not readily found, its structure offers potential pathways to such architectures.

One hypothetical approach would be through an intramolecular cyclization. If a nucleophilic group is introduced at another position on the dihydrobenzofuran ring, for example at the 4-position, it could potentially displace the bromide of the 7-(2-bromoethyl) side chain to form a new ring, creating a bridged system. The feasibility of such a reaction would depend on the length of the tether and the geometric constraints of the molecule. The formation of bridged bicyclic compounds often involves such intramolecular reactions, leading to rigid molecular structures. youtube.commasterorganicchemistry.com

Another strategy could involve a multi-step sequence. For example, the bromoethyl group could be converted to a longer chain with a terminal reactive group. Subsequent reaction of this group with another part of the molecule, potentially after further functionalization of the benzofuran ring, could lead to the formation of a polycyclic system. The synthesis of complex natural products often relies on such carefully designed intramolecular reactions to build intricate ring systems. rsc.org

Utility in the Synthesis of Scaffolds for Chemical Research

The dihydrobenzofuran core is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is recurrent in a variety of biologically active compounds. researchgate.netnih.gov Therefore, this compound represents a valuable starting material for the synthesis of new chemical entities for biological screening.

The synthesis of Darifenacin from the 5-bromoethyl isomer is a testament to the utility of this type of scaffold. Beyond this specific example, dihydrobenzofuran derivatives have been investigated for a wide range of biological activities, including as cannabinoid receptor 2 agonists, highlighting the versatility of this heterocyclic system in drug discovery. nih.gov

The 7-substituted pattern of the title compound offers a different substitution vector compared to the more commonly explored 5-substituted derivatives. This could lead to new structure-activity relationships (SAR) for known pharmacophores or the discovery of entirely new classes of bioactive molecules. The bromoethyl handle allows for the attachment of various pharmacophoric groups, enabling the exploration of chemical space around the dihydrobenzofuran core.

Table 2: Examples of Bioactive Scaffolds Containing the Dihydrobenzofuran Moiety

Compound ClassBiological Target/ActivityReference
Darifenacin analoguesMuscarinic M3 Receptor Antagonists
N-alkyl-isatin acylhydrazone analoguesCannabinoid Receptor 2 (CB2) Agonists nih.gov
Amiloride-benzofuran derivativesuPA Inhibitors (Anticancer) nih.gov
Various substituted benzofuransAntifungal, Antitrypanosomal, Antiviral nih.gov

Contributions to the Development of Novel Functional Materials and Polymers via Derivatization

The unique electronic and photophysical properties of the benzofuran ring system make it an attractive component for functional materials and polymers. nih.govresearchgate.netnumberanalytics.com While specific applications of this compound in this area are not documented, its derivatization opens up several possibilities.

The bromoethyl group can be readily converted into a polymerizable moiety. For example, elimination of HBr would yield a vinyl group, which could then be subjected to polymerization or copolymerization to produce poly(dihydrobenzofuran) derivatives. Such polymers could exhibit interesting optical or electronic properties. For instance, asymmetric cationic polymerization of benzofuran itself has been shown to produce optically active polymers with high glass-transition temperatures. acs.org

Alternatively, the dihydrobenzofuran unit could be grafted onto existing polymer backbones. The bromoethyl group can act as an initiator for certain types of polymerization or can be used to attach the molecule to a pre-formed polymer chain via nucleophilic substitution. The incorporation of the rigid, heteroaromatic dihydrobenzofuran unit could significantly modify the properties of the parent polymer, affecting its thermal stability, solubility, and photophysical behavior. researchgate.net The synthesis of various polymers containing benzofuran structures, such as polyamides and polyarylates, has been reported, indicating the interest in this scaffold for materials science. researchgate.net

Computational and Theoretical Investigations on 7 2 Bromoethyl 2,3 Dihydro 1 Benzofuran Reactivity and Conformation

Electronic Structure Analysis and Reactivity Prediction

The electronic characteristics of a molecule are fundamental to its chemical behavior. By mapping electron distribution and orbital energies, computational methods can forecast how and where a molecule is likely to react.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, postulating that the most significant interactions between reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgwpmucdn.com The HOMO acts as an electron donor (nucleophile), while the LUMO is an electron acceptor (electrophile). libretexts.org

For 7-(2-Bromoethyl)-2,3-dihydro-1-benzofuran, the HOMO is predicted to be localized primarily on the electron-rich dihydrobenzofuran ring system, specifically the fused benzene (B151609) ring and the furan (B31954) oxygen atom. This high-energy orbital indicates the molecule's capacity to act as a nucleophile in reactions such as electrophilic aromatic substitution.

Conversely, the LUMO is anticipated to be the antibonding σ* orbital associated with the carbon-bromine (C-Br) bond of the ethyl side chain. youtube.com The low energy of this orbital and its localization on the C-Br bond mark this position as the primary electrophilic site. An incoming nucleophile would donate its electrons into this LUMO, weakening the C-Br bond and leading to a substitution reaction. youtube.com The presence of the bromine atom, a halogen, can also lead to "halogen bonding," an attractive interaction between the electrophilic region on the halogen and a nucleophilic site, which can influence binding affinity in biological or chemical systems. nih.gov

Table 1: Predicted Frontier Orbital Characteristics of this compound

Molecular Orbital Predicted Location Implied Reactivity
HOMO Dihydrobenzofuran ring (π-system) and furan oxygen Nucleophilic (e.g., electrophilic aromatic substitution)

| LUMO | C-Br σ* antibonding orbital | Electrophilic (e.g., nucleophilic substitution at the ethyl chain) |

An Electrostatic Potential (ESP) surface maps the electrostatic potential onto the molecule's electron density surface, providing a visual guide to its charge distribution. researchgate.netresearchgate.net This tool is highly effective for predicting how a molecule will interact with electrophiles or nucleophiles. researchgate.net

In a computed ESP map for this compound, distinct regions of charge would be visible:

Negative Potential (Red/Yellow): This region, indicating electron richness, would be concentrated around the furan oxygen atom and above and below the plane of the aromatic ring. researchgate.net These are the sites most susceptible to attack by electrophiles.

Positive Potential (Blue): This region, indicating electron deficiency, would be found on the hydrogen atoms and, most significantly, on the carbon atom bonded to the bromine. This positive polarization highlights the electrophilic nature of the C-Br bond, reinforcing the FMO analysis.

Topological analysis of the molecular electrostatic potential (MESP) can further refine these predictions by precisely locating charge concentration minima and maxima, which correspond to reactive sites. mdpi.com

Table 2: Predicted Partial Atomic Charges for Key Atoms

Atom Predicted Partial Charge Rationale
Furan Oxygen (O) Negative High electronegativity and lone pairs
Aromatic Carbons Slightly Negative π-electron cloud
Carbon α to Bromine (CH₂Br) Slightly Positive Inductive effect of bromine

Conformal Landscape and Energy Minimization Studies of the Dihydrobenzofuran Core and Bromoethyl Side Chain

The three-dimensional structure and flexibility of a molecule are critical to its reactivity. The 2,3-dihydrobenzofuran (B1216630) core is relatively rigid and planar, but the bromoethyl side chain introduces conformational flexibility through bond rotation.

Computational energy minimization studies are employed to explore the conformational landscape and identify the most stable, low-energy conformers. This is achieved by systematically rotating the rotatable bonds—specifically the C-C bond of the ethyl group and the bond connecting the side chain to the aromatic ring—and calculating the potential energy at each step.

The resulting energy profile reveals the global minimum, representing the most populated conformation, as well as local minima and the energy barriers between them. The conformation of the bromoethyl side chain is particularly important as it dictates the steric accessibility of the C-Br bond. youtube.com A sterically hindered conformation could impede the approach of a nucleophile, potentially slowing down a substitution reaction or favoring an alternative mechanistic pathway.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is an indispensable tool for mapping the detailed pathways of chemical reactions, providing a step-by-step understanding of bond-breaking and bond-forming events. rsc.orgmdpi.com For this compound, key transformations include nucleophilic substitution at the side chain and transition-metal-catalyzed cross-coupling reactions. nih.govresearchgate.net

A chemical reaction proceeds from reactants to products through a high-energy transition state (TS). rsc.org Locating and characterizing the geometry and energy of this TS is a primary goal of computational reaction mechanism studies. For a key transformation like an Sₙ2 nucleophilic substitution on the bromoethyl group, computational methods would be used to model the approach of a nucleophile (e.g., hydroxide (B78521), NH₃).

The calculated transition state structure would feature a pentacoordinate carbon atom where the C-Br bond is partially broken and the new bond to the nucleophile is partially formed. The validity of a calculated TS structure is confirmed by a frequency calculation, which must show exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once the structures and energies of the reactants, transition states, and products are calculated, a reaction energy profile can be constructed. rsc.org This profile plots the relative energy of the system as the reaction progresses.

Activation Energy (Eₐ): The energy difference between the reactants and the transition state. A higher activation energy corresponds to a slower reaction rate.

By comparing the activation energies for competing pathways (e.g., Sₙ1 vs. Sₙ2), chemists can predict which mechanism is more likely under given conditions. For instance, if the LUMO is sterically inaccessible, the Sₙ2 pathway may be disfavored, and a higher-energy Sₙ1 pathway involving a carbocation intermediate might occur. youtube.com

Table 3: Hypothetical Energetic Profile for Sₙ2 Reaction with a Nucleophile (Nu⁻)

Species Description Relative Energy (kJ/mol)
Reactants This compound + Nu⁻ 0
Transition State [Nu···CH₂(CH₂)···Br]⁻ complex +85
Products 7-(2-Nu-ethyl)-2,3-dihydro-1-benzofuran + Br⁻ -40

Note: Values are hypothetical for illustrative purposes.

This profile would suggest a moderately fast (based on the activation energy) and exothermic reaction.

Structure-Reactivity Relationship Insights for Designed Derivatization Pathways

Computational studies, particularly those employing Density Functional Theory (DFT), provide significant insights into the reactivity of this compound. Analysis of the molecule's frontier molecular orbitals (HOMO and LUMO) and its molecular electrostatic potential (MESP) map helps to identify the most probable sites for electrophilic and nucleophilic attack, as well as the reactivity of the bromoethyl side chain.

Frontier Molecular Orbitals and Electrophilic/Nucleophilic Reactivity:

The distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) across the molecule is a key determinant of its reactivity. In substituted benzofurans, the HOMO is typically delocalized over the fused ring system, indicating that this region is electron-rich and thus susceptible to electrophilic attack. Conversely, the LUMO is also generally distributed over the aromatic system, suggesting where nucleophilic attack might occur, although such reactions are less common for this electron-rich scaffold unless activated by strongly electron-withdrawing groups.

Theoretical calculations on analogous benzofuran (B130515) derivatives suggest that electrophilic aromatic substitution would preferentially occur at specific positions on the benzene ring. For a 7-substituted 2,3-dihydro-1-benzofuran, the directing effects of the alkyl and ether groups would influence the regioselectivity of further substitutions.

Molecular Electrostatic Potential (MESP):

The MESP provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MESP would be expected to show a region of high electron density (negative potential) associated with the oxygen atom of the furan ring and delocalized across the aromatic system. Regions of positive potential would likely be found near the hydrogen atoms and, significantly, around the carbon atom attached to the bromine, making it a prime target for nucleophiles.

Reactivity of the 2-Bromoethyl Side Chain:

The 2-bromoethyl group is a key functional handle for derivatization. The carbon atom bonded to the bromine is electrophilic due to the electronegativity of the bromine atom, making it susceptible to nucleophilic substitution (SN2) reactions. This pathway allows for the introduction of a wide variety of functional groups by reacting the parent compound with different nucleophiles.

Furthermore, under the influence of a strong, non-nucleophilic base, an elimination reaction (E2) can occur, leading to the formation of a vinyl group at the 7-position. This vinyl-substituted benzofuran can then serve as a monomer or a precursor for further addition reactions.

Conformational Analysis:

The conformational flexibility of this compound is primarily centered around the rotation of the C-C bond of the ethyl side chain. Different staggered conformations (anti and gauche) would exist, with their relative energies determining the most stable conformer. The steric bulk of the bromine atom and the benzofuran ring system would play a significant role in these conformational preferences. Computational modeling can predict these energy differences and the rotational barriers between conformers.

Interactive Data Table: Calculated Reactivity Descriptors (Illustrative)

The following table presents illustrative data based on DFT calculations for similar benzofuran derivatives. These values help in quantifying the reactivity trends discussed.

ParameterValue (Illustrative)Significance
HOMO Energy-6.5 eVIndicates electron-donating ability; higher values suggest greater reactivity towards electrophiles.
LUMO Energy-1.2 eVIndicates electron-accepting ability; lower values suggest greater reactivity towards nucleophiles.
HOMO-LUMO Gap5.3 eVRelates to the chemical stability of the molecule; a smaller gap suggests higher reactivity.
Mulliken Charge on Cα (of ethyl)+0.15Indicates the electrophilic nature of the carbon attached to the bromine.
Mulliken Charge on Cβ (of ethyl)-0.05-
Mulliken Charge on Br-0.10Indicates the polarization of the C-Br bond.

Emerging Research Directions and Future Scope for 7 2 Bromoethyl 2,3 Dihydro 1 Benzofuran Chemistry

Exploration of Sustainable Synthetic Methodologies for its Preparation and Transformations

The principles of green chemistry are increasingly guiding the development of new synthetic routes. For 7-(2-bromoethyl)-2,3-dihydro-1-benzofuran, future research will likely focus on moving away from traditional multi-step syntheses that may involve hazardous reagents and generate significant waste.

Key Sustainable Approaches:

Photocatalysis: Visible-light-mediated reactions offer a green alternative for constructing and functionalizing the dihydrobenzofuran core. For instance, photo-induced methods have been successfully developed for the synthesis of sulfonated 2,3-dihydrobenzofuran (B1216630) derivatives from 2-allylphenols, showcasing a metal-free strategy that can be completed in a short duration. mdpi.com

Electrosynthesis: Electrochemical methods provide a non-catalytic, simple, and environmentally friendly approach to synthesizing benzofuran (B130515) derivatives. researchgate.net These reactions can often be performed in aqueous solutions using carbon electrodes, avoiding the need for toxic solvents and catalysts. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields for the synthesis of benzofuran derivatives, representing an efficient and expeditious methodology. researchgate.net

Brønsted Acid Catalysis: The use of strong Brønsted acids like polyphosphoric acid can mediate the cyclization of ortho-allyl phenols into 2,3-dihydrobenzofurans, offering a metal-free pathway. nih.gov A Brønsted acid-mediated cascade reaction has been reported for accessing 3-(2-bromoethyl)benzofurans, highlighting a potential strategy that could be adapted for the 7-substituted isomer. researchgate.netnih.gov

Future work could involve adapting these sustainable methods for the specific, regioselective synthesis of this compound and its subsequent transformations, focusing on atom economy and the use of renewable resources.

Sustainable MethodPotential Application for this compoundKey Advantages
Photocatalysis C-H functionalization of the aromatic ring or transformations of the bromoethyl side chain.Metal-free, uses visible light, mild reaction conditions. mdpi.com
Electrosynthesis Anodic oxidation followed by cyclization to form the dihydrobenzofuran ring.Catalyst-free, can be run in aqueous media, high purity products. researchgate.net
Microwave Synthesis Rapid formation of the core structure or subsequent derivatization reactions.Reduced reaction times, improved yields, enhanced efficiency. researchgate.net
Brønsted Acid Catalysis Metal-free cyclization reactions to form the dihydrobenzofuran ring system.Avoids transition metal catalysts, often uses simple reagents. nih.govresearchgate.net

Integration into Flow Chemistry Platforms for Continuous Synthesis and Process Intensification

Flow chemistry, or continuous manufacturing, offers substantial advantages over traditional batch processing, including enhanced safety, improved reproducibility, and greater scalability. pharmtech.com The integration of the synthesis and transformation of this compound into flow chemistry platforms is a promising area for future research.

Continuous processing can minimize the accumulation of potentially energetic or unstable intermediates, a key safety benefit. pharmtech.com For the synthesis of the target molecule, a multi-step sequence could be "telescoped" into a continuous process, eliminating the need for isolation and purification of intermediates. durham.ac.uk This approach improves efficiency and reduces waste. Furthermore, flow reactors provide superior heat and mass transfer, allowing for reactions to be run under conditions that are often inaccessible in batch mode, potentially leading to higher yields and selectivities. pharmtech.com The use of immobilized catalysts and reagents in packed-bed reactors can simplify product purification and enable catalyst recycling, aligning with the goals of sustainable chemistry. durham.ac.ukunimi.it

Future research could focus on developing a complete, continuous-flow synthesis of this compound and exploring its subsequent functionalization in-line to generate libraries of derivatives for biological screening.

Development of Novel Catalytic Strategies for its Functionalization

Transition metal catalysis has become a cornerstone of modern organic synthesis, enabling the efficient construction of complex molecules. nih.gov The dihydrobenzofuran scaffold is amenable to a variety of catalytic transformations, and these strategies can be extended to the functionalization of this compound.

Promising Catalytic Approaches:

C-H Activation: Direct functionalization of C-H bonds is a highly atom-economical strategy. ethernet.edu.et Rhodium(III)-catalyzed C-H activation has been used to construct dihydrobenzofurans through [3+2] annulation reactions. organic-chemistry.org This approach could be explored for the late-stage functionalization of the aromatic ring of this compound, allowing for the introduction of new substituents with high regioselectivity. researchgate.netethz.ch

Palladium-Catalyzed Reactions: Palladium catalysts are versatile tools for forming C-C and C-heteroatom bonds. nih.gov Enantioselective Pd-catalyzed methods have been developed for synthesizing chiral 2,3-dihydrobenzofurans. nih.gov Such strategies could be applied to reactions involving the bromoethyl side chain or for cross-coupling reactions at the aromatic ring. A one-pot synthesis combining Rh-catalyzed asymmetric ring opening and Pd-catalyzed C-O coupling has been demonstrated for chiral dihydrobenzofuran frameworks. acs.org

Copper and Nickel Catalysis: Earth-abundant metals like copper and nickel are attractive alternatives to precious metals. nih.gov Ni-catalyzed carbonylative synthesis and Cu-catalyzed reactions have been successfully employed to create the 2,3-dihydrobenzofuran core, offering cost-effective and sustainable catalytic options. nih.gov

The development of novel catalytic systems, including those that enable asymmetric synthesis, will be crucial for accessing structurally diverse and stereochemically defined derivatives of the target molecule.

Catalyst TypeReactionPotential Functionalization Site
Rhodium (Rh) C-H Activation, [3+2] AnnulationAromatic Ring (Positions 4, 5, 6) organic-chemistry.orgresearchgate.net
Palladium (Pd) Cross-Coupling, Asymmetric CycloisomerizationAromatic Ring, Bromoethyl Group nih.govacs.org
Nickel (Ni) Reductive Amidation, Carbonylative SynthesisAromatic Ring, Bromoethyl Group nih.govresearchgate.net
Copper (Cu) C-O/C-N Bond FormationAromatic Ring, Bromoethyl Group nih.gov

Unexplored Reaction Pathways and Synthetic Applications of the Bromoethyl-Dihydrobenzofuran Scaffold

The unique combination of a reactive alkyl bromide and a privileged heterocyclic core suggests numerous unexplored synthetic possibilities for this compound.

The bromoethyl side chain is a prime handle for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups (e.g., azides, amines, thiols, cyanides). This could be used to link the dihydrobenzofuran scaffold to other molecules of interest, such as peptides, carbohydrates, or other heterocyclic systems, to create novel conjugates for medicinal chemistry applications.

Furthermore, the dihydrobenzofuran nucleus itself can participate in various transformations. For instance, the generation of o-quinone methide intermediates from related structures is a known strategy for synthesizing 3-substituted 2,3-dihydrobenzofurans. acs.org Exploring similar reactivity with the 7-substituted scaffold could lead to new annulation or cycloaddition products. Given that the benzofuran scaffold is found in numerous natural products and pharmacologically active compounds, there is significant potential to use this compound as a key building block in the total synthesis of complex natural products or as a starting point for the design of new therapeutic agents. nih.govscienceopen.comnih.gov

Advanced Spectroscopic and Structural Elucidation Techniques for Mechanistic Insights (excluding basic identification)

While standard techniques like NMR and mass spectrometry are essential for routine characterization, advanced spectroscopic and computational methods can provide deeper insights into the reaction mechanisms, conformational preferences, and electronic properties of this compound and its derivatives.

Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, predict the stability of intermediates and transition states, and understand the origins of stereoselectivity. researchgate.net Such studies can elucidate the electronic structure and reactivity of the molecule, guiding the rational design of new reactions and catalysts. dntb.gov.ua

Advanced NMR Techniques: Two-dimensional NMR experiments (e.g., NOESY, ROESY) can be used to determine the precise three-dimensional structure and conformational dynamics of complex derivatives in solution.

Time-Resolved Spectroscopy: Techniques like transient absorption spectroscopy could be used to detect and characterize short-lived reactive intermediates in photochemical or catalytic reactions, providing direct evidence for proposed mechanistic pathways.

Fluorescence Spectroscopy: For derivatives that exhibit fluorescence, studying their interactions with biological macromolecules like proteins can provide information on binding constants, binding sites, and the thermodynamics of the interaction, which is valuable in drug discovery. researchgate.net

By combining these advanced techniques, a more complete understanding of the chemical behavior of the this compound scaffold can be achieved, accelerating the development of its synthetic and practical applications.

Q & A

(Basic) What are the optimal synthetic routes for 7-(2-Bromoethyl)-2,3-dihydro-1-benzofuran?

The synthesis typically involves bromination and cyclization. One effective method starts with 1,3-dibromo-2-(2-bromoethoxy)benz, undergoing intramolecular cyclization under basic conditions (e.g., K₂CO₃ in DMF) to yield the target compound with ~87% efficiency . Alternative routes may utilize catalytic hydrogenation of benzofuran precursors followed by bromoethylation. Optimization requires careful control of reaction temperature (80–100°C) and stoichiometric excess of brominating agents (e.g., N-bromosuccinimide) .

(Basic) What spectroscopic techniques are recommended for characterizing this compound?

Key techniques include:

  • NMR : 1^1H and 13^13C NMR to confirm the bromoethyl substitution and dihydrobenzofuran ring structure. Coupling constants (e.g., J=68HzJ = 6–8 \, \text{Hz}) help distinguish vicinal protons on the dihydrofuran ring .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and bond angles, critical for verifying stereochemistry .
  • Mass spectrometry : High-resolution MS confirms molecular ion peaks (e.g., m/z 243.99 for C₁₀H₁₀BrO⁺) .

(Advanced) How can crystallographic challenges in this compound be addressed?

Crystallization may be hindered by conformational flexibility of the bromoethyl chain. Strategies include:

  • Twinned data refinement : Use SHELXL for high-resolution datasets, adjusting HKLF 5 commands to handle pseudo-merohedral twinning .
  • Hydrogen bonding analysis : Hirshfeld surface analysis (via CrystalExplorer) identifies dominant interactions (e.g., C–H⋯O) that stabilize the lattice .
  • Low-temperature data collection : Reduces thermal motion artifacts, improving R-factor convergence (<0.06) .

(Advanced) What strategies resolve contradictions in reported reaction yields (e.g., 87% vs. lower values)?

Yield discrepancies arise from:

  • Catalyst purity : Iron(III) bromide impurities in bromination steps can reduce efficiency. Pre-purification via sublimation improves consistency .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance cyclization rates compared to THF .
  • Workup protocols : Rapid quenching and column chromatography (silica gel, hexane/EtOAc) minimize decomposition of the bromoethyl group .

(Advanced) How is regioselectivity in nucleophilic substitution reactions of the bromoethyl group controlled?

Regioselectivity depends on:

  • Leaving group ability : Bromine’s higher electronegativity vs. chlorine favors SN2 mechanisms at the β-carbon .
  • Steric effects : Bulky nucleophiles (e.g., tert-butoxide) preferentially attack the less hindered terminal position of the ethyl chain.
  • Solvent polarity : High-polarity solvents (e.g., DMF) stabilize transition states, enhancing substitution at the ethyl terminus .

(Advanced) What computational methods predict the biological activity of this compound?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like bacterial gyrase or cannabinoid receptors (CB2). Key residues (e.g., Ser273 in CB2) show hydrogen bonding with the dihydrofuran oxygen .
  • QSAR modeling : Hammett constants (σ) of substituents correlate with antibacterial IC₅₀ values, guiding derivative design .

(Basic) What are common derivatives of this compound, and how are they applied in research?

Derivatives include:

  • 5-(2-Bromoethyl) analogs : Used in cross-coupling reactions (Suzuki-Miyaura) to generate biaryl scaffolds for drug discovery .
  • Carboxylic acid derivatives : Synthesized via oxidation of the ethyl chain; exhibit enhanced binding to kinase targets .
  • Nitro-substituted analogs : Serve as intermediates in anticancer agent development .

(Advanced) How is hydrogen bonding analyzed in its crystal lattice?

Hirshfeld surface analysis quantifies interactions:

  • C–H⋯O contacts : Contribute ~25% of total interactions, stabilizing the dihydrofuran ring .
  • Br⋯H interactions : Account for 10–15% of contacts, influencing packing motifs.
  • Fingerprint plots : Differentiate halogen vs. van der Waals interactions using CrystalExplorer .

(Advanced) How can discrepancies in reported biological activities (e.g., anticancer vs. no activity) be addressed?

Discrepancies may stem from:

  • Assay variability : MTT vs. ATP-based assays yield differing IC₅₀ values. Standardize protocols using NCI-60 cell lines .
  • Stereochemical purity : Chiral impurities (e.g., R vs. S isomers) can skew results. Enantiomeric resolution via chiral HPLC is critical .
  • Metabolic stability : Liver microsome studies (e.g., human CYP450 isoforms) assess whether rapid degradation masks in vitro activity .

(Basic) What handling and stability considerations are essential for this compound?

  • Light sensitivity : Store in amber vials at –20°C to prevent bromine loss via photodecomposition .
  • Moisture avoidance : Use anhydrous solvents (e.g., dried DCM) during reactions to preclude hydrolysis of the bromoethyl group .
  • Thermal stability : Decomposition occurs above 150°C; DSC analysis recommends storage below 25°C .

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